molecular formula C25H22N6O4 B14169237 N-(5-cyano-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)-4-nitrobenzamide CAS No. 5291-33-8

N-(5-cyano-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)-4-nitrobenzamide

Cat. No.: B14169237
CAS No.: 5291-33-8
M. Wt: 470.5 g/mol
InChI Key: IRDWLRUWJSXEIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-cyano-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)-4-nitrobenzamide is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

The synthesis of N-(5-cyano-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)-4-nitrobenzamide involves several steps. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives . The reaction conditions can vary, including solvent-free methods, stirring at room temperature, or heating . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

N-(5-cyano-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)-4-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro and cyano groups can interact with enzymes and receptors, potentially inhibiting their activity. The compound’s structure allows it to fit into binding sites of target proteins, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds include other cyanoacetamide derivatives and triazatricyclo compounds. Compared to these, N-(5-cyano-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)-4-nitrobenzamide is unique due to its specific combination of functional groups and ring structures.

Properties

CAS No.

5291-33-8

Molecular Formula

C25H22N6O4

Molecular Weight

470.5 g/mol

IUPAC Name

N-(5-cyano-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)-4-nitrobenzamide

InChI

InChI=1S/C25H22N6O4/c1-3-4-5-12-29-22(28-24(32)17-8-10-19(11-9-17)31(34)35)18(15-26)14-20-23(29)27-21-16(2)7-6-13-30(21)25(20)33/h6-11,13-14H,3-5,12H2,1-2H3

InChI Key

IRDWLRUWJSXEIO-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=C(C=C(C1=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C#N)C(=O)N4C=CC=C(C4=N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.